molecular formula C26H25NO6S B2376678 (2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine CAS No. 1321731-78-5

(2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2376678
CAS No.: 1321731-78-5
M. Wt: 479.55
InChI Key: BZPUEVAZNIQQAU-RQZHXJHFSA-N
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Description

(2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-16-6-10-21(12-17(16)2)34(28,29)25-13-18-7-8-19(30-3)14-23(18)33-26(25)27-22-11-9-20(31-4)15-24(22)32-5/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPUEVAZNIQQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

Structure and Synthesis

The chemical structure of this compound includes a chromene core modified with various functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate sulfonyl and methoxy groups into the chromene framework.

Anticancer Activity

Research indicates that derivatives of 2H-chromenes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can have half-maximal inhibitory concentration (IC50) values ranging from 3.87 μM to 21.38 μM against human cancer cell lines like HepG2 and A549 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (μM)
4cHepG23.87
4dA54915.66
4gHeLa21.38

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives showed promising results in inhibiting the growth of resistant strains of bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Inflammation is a critical process in many diseases, including cancer. Compounds derived from the chromene family have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production. Studies indicate that these compounds can inhibit the activity of enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of a series of chromene derivatives against several cancer cell lines using MTT assays. The results highlighted that modifications in the structure significantly influenced their cytotoxic potency, with specific substitutions leading to enhanced activity against breast and liver cancer cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of sulfonyl-substituted chromenes against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited strong inhibitory effects comparable to standard antibiotics .

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